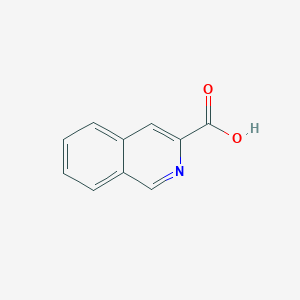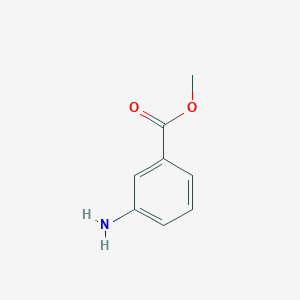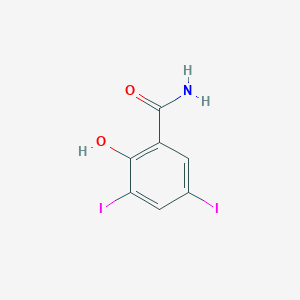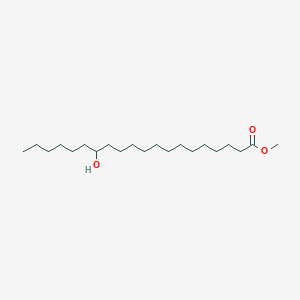
Methyl 14-hydroxyicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-hydroxyicosanoate (MHI) is a long-chain fatty acid derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. MHI is a natural compound found in marine organisms, such as sponges, and has been synthesized in the laboratory for further study. In
Mécanisme D'action
The mechanism of action of Methyl 14-hydroxyicosanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 14-hydroxyicosanoate has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators. Methyl 14-hydroxyicosanoate has also been found to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 14-hydroxyicosanoate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl 14-hydroxyicosanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Methyl 14-hydroxyicosanoate has also been found to activate PPAR, which regulates the expression of genes involved in lipid metabolism and inflammation. In vivo studies have shown that Methyl 14-hydroxyicosanoate can reduce inflammation and oxidative stress in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 14-hydroxyicosanoate in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Methyl 14-hydroxyicosanoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Methyl 14-hydroxyicosanoate is its low solubility in water, which can make it difficult to administer in vivo. Methyl 14-hydroxyicosanoate also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of Methyl 14-hydroxyicosanoate. One direction is to further elucidate the mechanism of action of Methyl 14-hydroxyicosanoate, particularly its interactions with specific signaling pathways and enzymes. Another direction is to explore the potential applications of Methyl 14-hydroxyicosanoate in other research fields, such as metabolic disorders and infectious diseases. Additionally, the development of analogs of Methyl 14-hydroxyicosanoate with improved solubility and pharmacokinetics could enhance its effectiveness in vivo.
Conclusion
Methyl 14-hydroxyicosanoate is a promising compound for scientific research due to its natural origin, ease of synthesis, and potential applications in various research fields. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are limitations to its use, such as low solubility and short half-life, the future directions for the study of Methyl 14-hydroxyicosanoate are numerous, and it is likely to remain an important compound for scientific research in the years to come.
Méthodes De Synthèse
Methyl 14-hydroxyicosanoate can be synthesized through a multi-step process starting from commercially available precursors. The synthesis involves the protection of the hydroxyl group, the elongation of the carbon chain, and the deprotection of the hydroxyl group to obtain the final product. The yield of the synthesis process varies depending on the specific method used and the purity of the starting materials. However, the synthesis of Methyl 14-hydroxyicosanoate has been optimized over the years, and high yields of pure Methyl 14-hydroxyicosanoate can now be obtained.
Applications De Recherche Scientifique
Methyl 14-hydroxyicosanoate has shown promising results in various scientific research fields, such as cancer research, neuroscience, and immunology. In cancer research, Methyl 14-hydroxyicosanoate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 14-hydroxyicosanoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In immunology, Methyl 14-hydroxyicosanoate has been found to modulate the immune response, promoting the production of anti-inflammatory cytokines and reducing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
18490-19-2 |
|---|---|
Nom du produit |
Methyl 14-hydroxyicosanoate |
Formule moléculaire |
C21H42O3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
methyl 14-hydroxyicosanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
Clé InChI |
WUKNAMAMWHPDDG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Synonymes |
14-Hydroxyicosanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



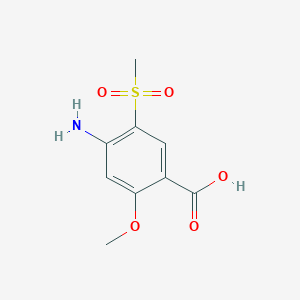


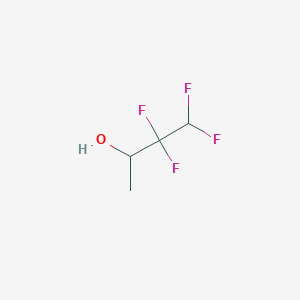
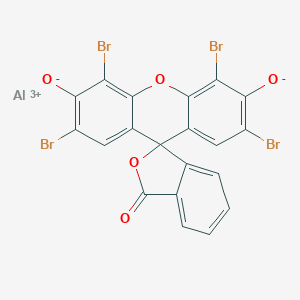
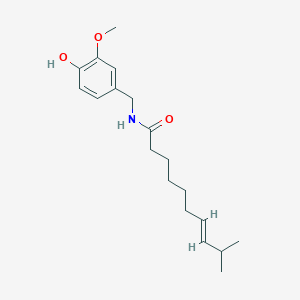
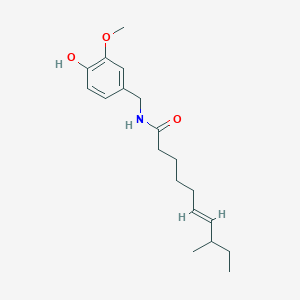
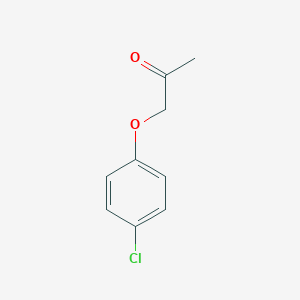
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
